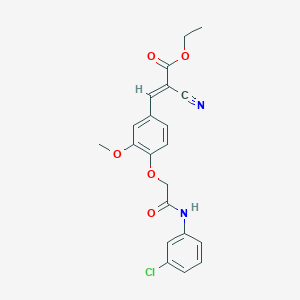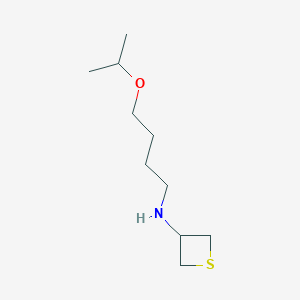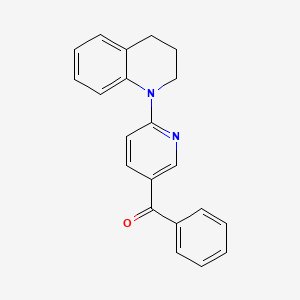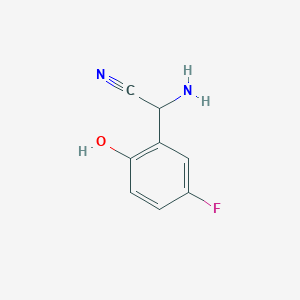
Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is a complex organic compound with a variety of potential applications in scientific research and industry This compound is characterized by its unique structure, which includes a cyanoacrylate group, a chlorophenyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chlorophenylamine with ethyl cyanoacetate under basic conditions to form an intermediate product. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of adhesives, coatings, and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate involves its interaction with specific molecular targets. The cyanoacrylate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. Additionally, the chlorophenyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyanoacrylate: A simpler cyanoacrylate compound used in adhesives.
3-Chlorophenylamine: A precursor in the synthesis of various organic compounds.
3-Methoxybenzoyl chloride: Used in the synthesis of esters and amides.
Uniqueness
Ethyl 3-(4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-3-methoxyphenyl)-2-cyanoacrylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C21H19ClN2O5 |
|---|---|
Molekulargewicht |
414.8 g/mol |
IUPAC-Name |
ethyl (E)-3-[4-[2-(3-chloroanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C21H19ClN2O5/c1-3-28-21(26)15(12-23)9-14-7-8-18(19(10-14)27-2)29-13-20(25)24-17-6-4-5-16(22)11-17/h4-11H,3,13H2,1-2H3,(H,24,25)/b15-9+ |
InChI-Schlüssel |
ALIGOHQMDLGTOU-OQLLNIDSSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/C1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OC)/C#N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=CC=C2)Cl)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)

![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)
![(3-(tert-Butyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B13005032.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)



![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)

![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)
